molecular formula C13H15N3O2 B12632152 N-Hydroxy-N'-{2-[(naphthalen-1-yl)amino]ethyl}urea CAS No. 919996-56-8

N-Hydroxy-N'-{2-[(naphthalen-1-yl)amino]ethyl}urea

Cat. No.: B12632152
CAS No.: 919996-56-8
M. Wt: 245.28 g/mol
InChI Key: PYMJIRFVZBPRSY-UHFFFAOYSA-N
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Description

N-Hydroxy-N'-{2-[(naphthalen-1-yl)amino]ethyl}urea is a urea-derived compound featuring a hydroxyl group on one nitrogen atom and a 2-[(naphthalen-1-yl)amino]ethyl substituent on the adjacent nitrogen. The hydroxy group enhances hydrogen-bonding capacity, influencing solubility and reactivity.

Properties

CAS No.

919996-56-8

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

1-hydroxy-3-[2-(naphthalen-1-ylamino)ethyl]urea

InChI

InChI=1S/C13H15N3O2/c17-13(16-18)15-9-8-14-12-7-3-5-10-4-1-2-6-11(10)12/h1-7,14,18H,8-9H2,(H2,15,16,17)

InChI Key

PYMJIRFVZBPRSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCCNC(=O)NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N’-{2-[(naphthalen-1-yl)amino]ethyl}urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the nitro group can produce an amine .

Scientific Research Applications

Medicinal Chemistry

N-Hydroxy-N'-{2-[(naphthalen-1-yl)amino]ethyl}urea has garnered attention for its inhibitory effects on metalloproteases. These enzymes play crucial roles in various biological processes, including tumor progression and metastasis. By chelating metal ions, this compound effectively inhibits the catalytic activity of metalloproteases, making it a candidate for cancer therapy and other therapeutic applications.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties. It has shown effectiveness against various microbial strains, suggesting potential applications in treating infections.

Antimicrobial Efficacy

In vitro studies demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. This highlights its potential as a therapeutic agent in infectious diseases.

Anticancer Potential

Research indicates that this compound may inhibit tumor cell proliferation through apoptosis induction and modulation of signaling pathways involved in cell survival and growth.

Case Study: Anticancer Mechanism

A controlled laboratory study tested the compound against several cancer cell lines, revealing that it induced cell cycle arrest and apoptosis in breast cancer cells through the activation of caspase pathways. These findings suggest that it may serve as a lead compound for developing new anticancer therapies.

Activity TypeObserved EffectsReference
Metalloprotease InhibitionInhibition of enzyme activity
AntimicrobialInhibition of microbial growth
AnticancerInduction of apoptosis in cancer cells

Mechanism of Action

The mechanism of action of N-Hydroxy-N’-{2-[(naphthalen-1-yl)amino]ethyl}urea involves its interaction with specific molecular targets. The hydroxyurea group can chelate metal ions, which may inhibit the activity of metalloenzymes. Additionally, the naphthalene moiety can intercalate into DNA, disrupting its structure and function. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-Hydroxy-N'-{2-[(naphthalen-1-yl)amino]ethyl}urea and related compounds identified in the evidence:

Compound Name Core Structure Key Substituents Functional Implications References
This compound Urea - N-hydroxy group
- 2-[(naphthalen-1-yl)amino]ethyl chain
Enhanced hydrogen bonding; potential for metal coordination or biological activity.
1-[3-Hydroxy-5-(2-thienyl)phenyl]-3-(2-naphthyl)urea Urea - 3-hydroxy-5-(thienyl)phenyl group
- 2-naphthyl group
Thienyl group introduces sulfur-based interactions; increased aromatic bulk.
N,N'-[2-(1-naphthalenesulfonyloxy)phenyl]-N'-(3-(1-naphthalenesulfonyloxy)phenyl]urea Urea - Sulfonyloxy groups on naphthalene and phenyl rings High molecular weight; sulfonyl groups may reduce solubility in polar solvents.
1-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(S)-1-(naphthalen-1-yl)ethyl]thiourea Thiourea (S instead of O) - Chiral dimethylamino-diphenylethyl group
- Naphthalen-1-yl-ethyl substituent
Thiourea’s sulfur atom increases lipophilicity; chiral centers may influence enantioselectivity.
1-(Naphthalen-1-yl)-3-(thiazol-2-yl)urea Urea - Naphthalen-1-yl group
- Thiazol-2-yl heterocycle
Thiazole’s nitrogen and sulfur atoms enable coordination chemistry; potential antimicrobial activity.

Detailed Analysis of Structural and Functional Differences

Core Backbone Variations

  • Urea vs. Thiourea : Thiourea derivatives (e.g., ) replace the urea oxygen with sulfur, significantly altering electronic properties. Thioureas are generally more lipophilic and exhibit stronger metal-binding affinity due to sulfur’s polarizability .
  • Sulfonyloxy Substitutions : Compounds in and incorporate sulfonyloxy (–OSO₂–) groups on aromatic rings. These substituents increase steric bulk and may reduce aqueous solubility compared to the hydroxy group in the target compound .

Aromatic vs. Heterocyclic Moieties

  • The naphthalene ring in the target compound provides planar aromaticity, facilitating π-π interactions with biological targets (e.g., enzyme active sites). In contrast, thiazole () or thienyl () groups introduce heteroatoms, enabling hydrogen bonding or coordination with metals .

Hydrogen-Bonding Capacity The N-hydroxy group in the target compound enhances hydrogen-bond donor strength compared to non-hydroxylated analogs (e.g., ’s sulfonyloxy derivatives). This property could improve binding affinity in drug-receptor interactions .

Biological Activity

N-Hydroxy-N'-{2-[(naphthalen-1-yl)amino]ethyl}urea (CAS No. 919996-56-8) is an organic compound notable for its complex structure and significant biological activities, particularly as an inhibitor of metalloproteases. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

This compound has the molecular formula C13H15N3O2C_{13}H_{15}N_3O_2 and a molecular weight of approximately 245.28 g/mol. The compound features a hydroxylamine group and a naphthalene moiety, which contribute to its reactivity and biological functions.

The primary biological activity of this compound lies in its ability to inhibit metalloproteases, enzymes that require metal ions for their catalytic activity. This inhibition occurs through the chelation of metal ions at the active sites of these enzymes, thus preventing their function. Metalloproteases are involved in various physiological processes, including tumor progression and metastasis, making this compound a candidate for cancer therapy.

Biological Activity Overview

This compound exhibits several biological activities:

  • Inhibition of Metalloproteases : The compound effectively inhibits the activity of metalloproteases by binding to their active sites.
  • Potential Anticancer Applications : Due to its mechanism of action, it is being investigated for use in cancer treatment, particularly in targeting tumor metastasis.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds that share structural similarities with this compound and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
N-Hydroxy-N'-{2-[phenylamino]ethyl}ureaContains a phenyl group instead of naphthaleneDifferent biological activity profile
N,N-DiethylhydroxylamineSimple hydroxylamine structureLacks complex aromatic systems
N-HydroxyureaSimilar hydroxylamine functionalityPrimarily used in cancer treatment
5-Aminosalicylic acidContains aromatic amine and carboxylic acid groupsUsed mainly in inflammatory bowel disease treatment

This comparison highlights the unique structural features of this compound that enhance its inhibitory effectiveness against metalloproteases compared to other similar compounds.

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of this compound in various experimental setups:

  • In Vitro Studies : Research indicates that this compound shows significant inhibition against specific metalloproteases involved in cancer metastasis. For instance, studies have reported IC50 values in the low micromolar range, suggesting potent inhibitory effects .
  • Structure–Activity Relationship (SAR) : Investigations into the structure–activity relationship have revealed that modifications to the naphthalene moiety can significantly affect the biological activity, highlighting the importance of molecular design in developing effective inhibitors .
  • Synthesis and Characterization : The synthesis typically involves reactions between naphthylamine and glycine derivatives under specific conditions (e.g., using carbodiimide derivatives as catalysts). Characterization techniques such as NMR and mass spectrometry confirm the identity and purity of synthesized compounds .

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